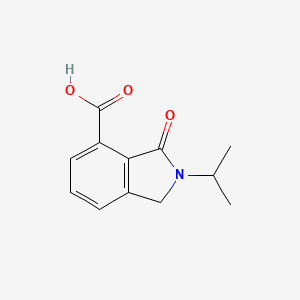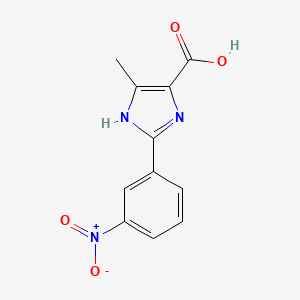
4-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazole-5-carbaldehyde is a complex organic compound with a unique molecular structure. It features a combination of chloro and thiazole groups, indicating its potential for a wide range of chemical reactions. Its structure suggests possible applications in diverse fields including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis Route 1: A starting material like 2-aminothiazole can undergo a chlorination reaction to introduce the chloro group. This step is typically carried out using reagents like thionyl chloride in an inert atmosphere.
Synthesis Route 2: The second part of the compound involves synthesizing 3,4-dihydroisoquinoline, which is often derived from isoquinoline via hydrogenation.
Industrial Production Methods
Large Scale Production: Industrial synthesis might involve continuous flow reactions to maintain a constant supply of reagents and achieve consistent reaction conditions, ensuring high yield and purity of the final product.
Purification: Post-reaction, the compound is purified using techniques like recrystallization or chromatography to eliminate by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Oxidation: The thiazole ring is prone to oxidation under mild conditions, using oxidizing agents like potassium permanganate, forming sulfoxides or sulfones.
Reduction: The isoquinoline moiety can be reduced to dihydro or tetrahydro derivatives using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Involve reagents like alkyl halides under basic conditions.
Addition Reactions: Employs reagents such as Grignard reagents for nucleophilic addition.
Rearrangements: Under acidic or basic conditions, the molecular structure may undergo rearrangement.
Major Products Formed
The primary products depend on the reaction type but often result in substituted thiazole derivatives or isoquinoline structures with varied functional groups.
科学研究应用
Chemistry
Organic Synthesis: Utilized as an intermediate in synthesizing more complex molecules.
Material Science: Incorporation into polymers to create advanced materials with unique properties.
Biology
Drug Design: Potential use in creating bioactive molecules for pharmaceutical applications due to its unique structure.
Enzyme Inhibition Studies: Its structure makes it a candidate for studying enzyme interactions.
Medicine
Therapeutic Agents: Research on its derivatives for potential anticancer, antiviral, or antibacterial properties.
Diagnostic Tools: Used in developing diagnostic agents for medical imaging.
Industry
Chemical Manufacturing: As a precursor in manufacturing other chemicals or materials.
Catalysis: Employed as a catalyst in various organic reactions due to its stability and reactivity.
作用机制
The compound interacts with biological molecules through various mechanisms:
Molecular Targets: It may target enzymes, receptors, or DNA sequences, inhibiting or modifying their activity.
Pathways: Involved in metabolic pathways influencing cell growth, apoptosis, or signal transduction.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Such as thiazole-5-carboxylic acid with similar biological activities.
Isoquinoline Derivatives: Like 1,2,3,4-tetrahydroisoquinoline known for their medicinal properties.
Chlorinated Compounds: Such as chlorothiazoles used in various chemical syntheses.
属性
IUPAC Name |
4-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-12-11(8-17)18-13(15-12)16-6-5-9-3-1-2-4-10(9)7-16/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGCKJBLCHMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=C(S3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid](/img/structure/B7813578.png)

![({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B7813582.png)


